molecular formula C28H27N5O3 B11651413 N-[(Z)-[(6-ethoxy-4-methylquinazolin-2-yl)amino]{[(4-methylphenyl)carbonyl]amino}methylidene]-4-methylbenzamide

N-[(Z)-[(6-ethoxy-4-methylquinazolin-2-yl)amino]{[(4-methylphenyl)carbonyl]amino}methylidene]-4-methylbenzamide

Cat. No.: B11651413
M. Wt: 481.5 g/mol
InChI Key: LGYSYQGSKUPTRU-UHFFFAOYSA-N
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Description

N-(Z)-[(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO-4-METHYLBENZOYL]IMINO})METHYL]-4-METHYLBENZAMIDE is a complex organic compound with a unique structure that includes quinazoline and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Z)-[(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO-4-METHYLBENZOYL]IMINO})METHYL]-4-METHYLBENZAMIDE typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(Z)-[(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO-4-METHYLBENZOYL]IMINO})METHYL]-4-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.

    Reduction: Reduction reactions can be used to modify the quinazoline ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(Z)-[(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO-4-METHYLBENZOYL]IMINO})METHYL]-4-METHYLBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Z)-[(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO-4-METHYLBENZOYL]IMINO})METHYL]-4-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Z)-[(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO-4-METHYLBENZOYL]IMINO})METHYL]-4-METHYLBENZAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C28H27N5O3

Molecular Weight

481.5 g/mol

IUPAC Name

N-[N'-(6-ethoxy-4-methylquinazolin-2-yl)-N-(4-methylbenzoyl)carbamimidoyl]-4-methylbenzamide

InChI

InChI=1S/C28H27N5O3/c1-5-36-22-14-15-24-23(16-22)19(4)29-27(30-24)33-28(31-25(34)20-10-6-17(2)7-11-20)32-26(35)21-12-8-18(3)9-13-21/h6-16H,5H2,1-4H3,(H2,29,30,31,32,33,34,35)

InChI Key

LGYSYQGSKUPTRU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)N=C(NC(=O)C3=CC=C(C=C3)C)NC(=O)C4=CC=C(C=C4)C)C

Origin of Product

United States

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